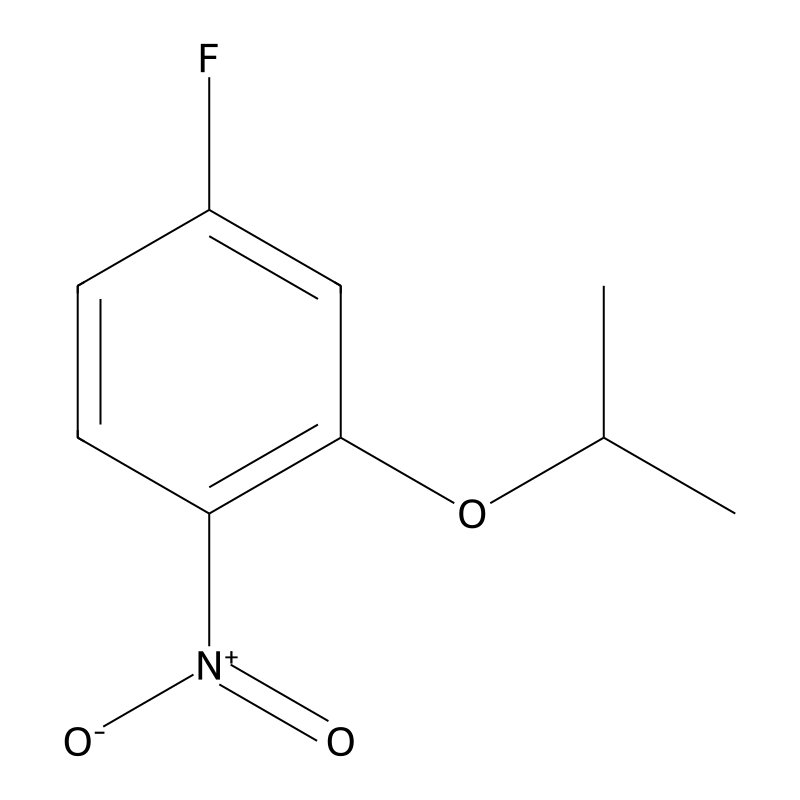

4-Fluoro-2-isopropoxy-1-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Fluoro-2-isopropoxy-1-nitrobenzene is an organic compound with the molecular formula C₉H₁₀FNO₃ and a molecular weight of approximately 189.18 g/mol. This compound features a nitro group (-NO₂) and a fluorine atom (-F) attached to a benzene ring, along with an isopropoxy group (-O-CH(CH₃)₂). The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is classified under organofluorine compounds, which are known for their diverse biological activities and chemical reactivity .

Additionally, 4-Fluoro-2-isopropoxy-1-nitrobenzene may also engage in electrophilic aromatic substitution reactions where electrophiles can attack the aromatic ring, particularly at positions ortho or para to the nitro group due to its activating effects .

Synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene can be achieved through various methods:

- Nucleophilic Substitution: Starting from 4-fluoro-1-nitrobenzene, an isopropyl alcohol can be reacted under acidic conditions to introduce the isopropoxy group.

- Electrophilic Aromatic Substitution: The introduction of the nitro group can be performed using nitrating agents on the appropriate fluorinated aromatic substrate.

These methods highlight the versatility of synthetic approaches available for creating this compound while maintaining control over regioselectivity .

4-Fluoro-2-isopropoxy-1-nitrobenzene has potential applications in:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active molecules.

- Agrochemicals: Due to its potential herbicidal or insecticidal properties derived from its chemical structure.

- Research: Utilized in studies focused on organofluorine chemistry and its implications in medicinal chemistry.

The unique combination of functional groups allows for diverse applications across different industries .

Interaction studies involving 4-Fluoro-2-isopropoxy-1-nitrobenzene primarily focus on its reactivity with biological macromolecules. Investigations into its potential interactions with enzymes or receptors could reveal insights into its pharmacological properties. Additionally, studies assessing its toxicity and environmental impact are crucial for understanding its safety profile in various applications .

Several compounds share structural similarities with 4-Fluoro-2-isopropoxy-1-nitrobenzene, including:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Fluoro-1-nitrobenzene | Nitro group at position 1 | Higher reactivity due to less steric hindrance |

| 2-Isopropoxy-4-fluoronitrobenzene | Isopropoxy at position 2 | Different regioselectivity in reactions |

| 4-Chloro-2-isopropoxy-1-nitrobenzene | Chlorine instead of fluorine | Varies in biological activity compared to fluorinated analogs |

These compounds exhibit varying degrees of reactivity and biological activity based on their substituent groups and positions on the benzene ring. The uniqueness of 4-Fluoro-2-isopropoxy-1-nitrobenzene lies in its specific combination of a fluorine atom and an isopropoxy group adjacent to a nitro group, which may confer distinct properties not found in other similar compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant